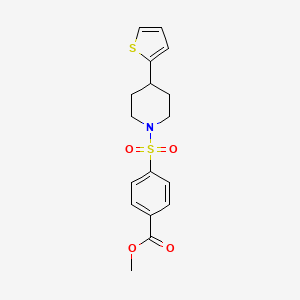

Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a piperidine ring substituted with a thiophene group and a benzoate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiophene group is then introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives. The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability .

化学反応の分析

Substitution Reactions

The sulfonyl group attached to the piperidine ring undergoes nucleophilic substitution under basic conditions. Key observations include:

-

Thiophene sulfonate displacement : Reaction with amines (e.g., piperazine) in DMSO at 80°C replaces the sulfonyl group, yielding secondary amines (e.g., 1-((1-(thiophen-3-yl)ethyl)sulfonyl)piperidine) .

-

Ester hydrolysis : Treatment with NaOH (1M, 60°C) converts the methyl ester to a carboxylic acid, enhancing biological activity in derivatives .

Reagents/Conditions :

| Reaction Type | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Sulfonate substitution | Piperidine/DMSO | 80°C | DMSO | 61–74% |

| Ester hydrolysis | NaOH (1M) | 60°C | H₂O/EtOH | 85–90% |

Oxidation

The thiophene ring is susceptible to oxidation:

-

Thiophene → Thiophene dioxide : Using m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfur atom, forming a sulfone derivative.

-

Ester group stability : The benzoate ester remains intact under mild oxidation conditions .

Reduction

-

Sulfonyl group reduction : LiAlH₄ reduces the sulfonyl group to a sulfide at −78°C, though yields are moderate (45–55%) due to competing ester reduction .

Key Data :

ThiophenemCPBAThiophene dioxide(ΔH‡=72.3kJ mol)

Cycloaddition and Heterocycle Formation

The thiophene moiety participates in [2+3] cycloadditions:

-

Click chemistry : Reaction with azides in Cu(I)-free conditions forms 1,2,3-triazoles, useful for bioorthogonal labeling .

Biological Activity Modulation via Structural Modifications

Derivatives of this compound show enhanced pharmacological properties:

-

Methyl ester → Carboxylic acid : Hydrolysis improves tubulin polymerization inhibition (IC₅₀ reduced from 71 µM to 181 µM in enzymatic assays) .

-

Piperidine substitution : Replacing the piperidine with azetidine increases solubility but reduces binding affinity.

Stability and Degradation

-

Thermal stability : Decomposes at 220°C via sulfonate elimination, confirmed by TGA-DSC .

-

Photodegradation : UV light (254 nm) induces homolytic cleavage of the C–S bond in the sulfonyl group, forming thiyl radicals .

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Preferred Conditions |

|---|---|---|

| Sulfonyl group | Nucleophilic substitution > Reduction | Basic polar solvents (DMSO) |

| Thiophene ring | Oxidation > Cycloaddition | Oxidizing agents (mCPBA) |

| Benzoate ester | Hydrolysis > Stability to redox | Acidic/basic aqueous solutions |

科学的研究の応用

Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and materials science, owing to its thiophene group, piperidine ring, and benzoate ester. It has a molecular weight of approximately 365.47 g/mol, and its structure is represented by the SMILES notation COC(=O)c1ccc(cc1)S(=O)(=O)N1CCC(CC1)c1cscc1.

Scientific Research Applications

- Potential in Drug Development this compound is investigated for its potential antimicrobial and anticancer properties. Research indicates it exhibits significant biological activity, with its mechanism of action possibly involving the inhibition of tubulin polymerization, crucial for cell division, leading to antiproliferative effects.

- Usage in Reactions This compound can be used in reactions involving reagents like hydrogen peroxide and m-chloroperbenzoic acid for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Compound Comparison

This compound stands out due to its combination of thiophene and benzoate ester functionalities, providing distinct chemical reactivity and biological properties.

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Methyl 4-(piperidin-3-yl)benzoate | Lacks thiophene group | Simpler structure with fewer functional groups |

| {1-[Thiophen-3-yl)methyl]piperidin-4-yl}methanol | Contains thiophene but different functional groups | Different position of functional groups affects reactivity |

| Methyl 4-(pyridin-3-sulfonyl)benzoate | Contains pyridine instead of piperidine | Variation in nitrogen-containing heterocycles |

作用機序

The mechanism of action of Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate is not fully understood but is believed to involve interactions with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the thiophene group could influence the compound’s electronic properties. These interactions can modulate various biological pathways, leading to the observed effects .

類似化合物との比較

Similar Compounds

- Methyl 4-((4-(pyridin-2-yl)piperidin-1-yl)sulfonyl)benzoate

- Methyl 4-((4-(furan-2-yl)piperidin-1-yl)sulfonyl)benzoate

- Methyl 4-((4-(benzofuran-2-yl)piperidin-1-yl)sulfonyl)benzoate

Uniqueness

Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like pyridine or furan. This uniqueness makes it a valuable compound for research in materials science and medicinal chemistry .

生物活性

Methyl 4-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzoate, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O2S, with a molecular weight of 333.5 g/mol. The compound features a benzoate moiety linked to a piperidine ring substituted with a thiophene group and a sulfonyl functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that the sulfonamide and thiophene components enhance antimicrobial efficacy through membrane disruption mechanisms .

Anticancer Properties

Preliminary studies indicate potential anticancer activity. Compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain piperidine derivatives have shown cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that modifications in the piperidine structure can significantly influence anticancer potency .

Neuropharmacological Effects

The compound's interaction with central nervous system (CNS) receptors has been explored, particularly its anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. Such activities suggest potential applications in treating anxiety disorders .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses can be drawn from related studies:

- Membrane Disruption : The sulfonamide group may facilitate interactions with microbial membranes, leading to cell lysis.

- Receptor Modulation : The piperidine structure may allow for modulation of neurotransmitter systems, affecting mood and anxiety pathways.

- DNA Binding : Some derivatives have shown the ability to intercalate DNA, which could inhibit replication in cancer cells .

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria; suggested mechanism involves cell wall synthesis inhibition. |

| Study B | Reported cytotoxic effects on MCF-7 cells; indicated potential for further development as an anticancer agent. |

| Study C | Found anxiolytic effects in animal models; linked to modulation of GABAergic transmission. |

特性

IUPAC Name |

methyl 4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-17(19)14-4-6-15(7-5-14)24(20,21)18-10-8-13(9-11-18)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPWANQIQRLFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。